molecular formula C11H18N2O B096139 Adamantane-1-carbohydrazide CAS No. 17846-15-0

Adamantane-1-carbohydrazide

Cat. No.: B096139
CAS No.: 17846-15-0
M. Wt: 194.27 g/mol
InChI Key: FJXQVRADKYKERU-UHFFFAOYSA-N
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Description

Adamantane-1-carbohydrazide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane compounds are known for their unique structural properties and diverse therapeutic applications.

Mechanism of Action

Target of Action

Adamantane-1-carbohydrazide and its derivatives have been found to disrupt various enzymes, showcasing a wide array of therapeutic activities .

Mode of Action

It is known that adamantane derivatives, including this compound, interact with their targets and cause changes that result in their therapeutic effects . For example, amantadine, an adamantane derivative, is known to block the M2 protein channel of influenza A viruses .

Biochemical Pathways

This compound and its derivatives are known to affect various biochemical pathways due to their ability to disrupt different enzymes . .

Pharmacokinetics

It is known that the adamantane moiety enhances cns penetration, making it valuable for targeting cns drugs . This suggests that this compound may have good bioavailability and distribution in the body.

Result of Action

This compound and its derivatives have been found to exhibit antimicrobial and cytotoxic activity . For example, certain derivatives have shown potential antibacterial activity against Gram-positive bacteria and the fungus Candida albicans, while others have shown cytotoxicity against human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrophobic nature of adamantane compounds allows them to interact with different drug classes . Additionally, the rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability . .

Biochemical Analysis

Biochemical Properties

Adamantane-1-carbohydrazide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma . These derivatives have exhibited the capability to disrupt various enzymes, showcasing a wide array of therapeutic activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have shown potential antibacterial activity against tested Gram-positive bacteria and C. albicans, while others have exhibited cytotoxicity against tested human cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Chemical Reactions Analysis

Types of Reactions: Adamantane-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

Comparison with Similar Compounds

  • Adamantane-1-carboxylic acid
  • Adamantane-1-carboxamide
  • Adamantane-1-carboxaldehyde

Comparison:

Properties

IUPAC Name

adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXQVRADKYKERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320052
Record name adamantane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17846-15-0
Record name 17846-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adamantane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1-carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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